3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol

説明

Carbazomycin C is a member of carbazoles.

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is a natural product found in Streptomyces, Streptomyces abikoensis, and Streptomyces luteoverticillatus with data available.

作用機序

Carbazomycin C, also known as 9H-Carbazol-4-ol,3,6-dimethoxy-1,2-dimethyl- or 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol, is a bacterial metabolite found in Streptomyces . It has diverse biological activities and is known for its inhibitory effects on various targets .

Target of Action

Carbazomycin C targets S. aureus, B. anthracis, fungi, P. falciparum , and is cytotoxic to several cancer cells . It also inhibits 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that play essential roles in inflammatory responses .

Mode of Action

It is known to inhibit the activity of 5-lo, potentially disrupting the formation of leukotrienes and thus modulating inflammatory responses . Its antifungal, antibacterial, and antiparasitic activities suggest that it may interact with other targets as well, leading to a broad spectrum of biological effects .

Biochemical Pathways

Carbazomycin C’s inhibition of 5-LO suggests that it affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, Carbazomycin C may reduce the production of leukotrienes, bioactive lipids involved in inflammatory and allergic responses .

Result of Action

Carbazomycin C exhibits a range of biological effects due to its interaction with various targets. It shows inhibitory activity against S. aureus, B. anthracis, and certain fungi, suggesting potential antimicrobial applications . It also exhibits cytotoxicity against several cancer cell lines , indicating potential anticancer properties. Its inhibition of 5-LO suggests potential anti-inflammatory effects .

生化学分析

Biochemical Properties

The biochemical properties of Carbazomycin C are not well-studied. Carbazole compounds are known to interact with various enzymes and proteins. For instance, a ThDP-dependent enzymatic carboligation reaction has been reported to be involved in the formation of a tricyclic carbazole

Cellular Effects

Bacterial carbazole natural products generally display strong inhibitory activity against free radical-induced lipid peroxidation

Molecular Mechanism

Carbazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

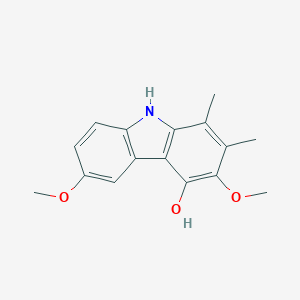

The chemical structure of this compound features a carbazole core with two methoxy groups at positions 3 and 6, and two methyl groups at positions 1 and 2. The hydroxyl group at position 4 contributes to its biological reactivity.

Antimicrobial Activity

Carbazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities:

- Bacterial Inhibition : In studies involving Staphylococcus aureus and Escherichia coli, carbazole derivatives demonstrated a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against Gram-positive bacteria, while Gram-negative strains showed higher resistance .

- Fungal Activity : Compounds tested against Candida albicans and Aspergillus flavus showed over 60% inhibition of fungal growth at concentrations around 64 µg/mL .

| Microorganism | MIC (µg/mL) | % Inhibition at Highest Concentration |

|---|---|---|

| Staphylococcus aureus | 32 | >60% |

| Escherichia coli | 64 | >40% |

| Candida albicans | 64 | >60% |

| Aspergillus flavus | 64 | >60% |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. Notably, it has shown selective toxicity towards leukemic cells:

- Leukemic Cells : The compound exhibits a cytotoxic effect on leukemic cells by disrupting cell membrane integrity and inhibiting cellular processes.

- Human Fibroblasts : Toxicity assessments revealed that while the compound can be harmful to human fibroblast cells, its effects are less severe compared to its action on leukemic cells .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Membrane Disruption : Similar compounds have been shown to interfere with bacterial cell membrane formation and function, leading to cell lysis.

- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that carbazole derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial efficacy .

Case Studies

Several case studies have highlighted the potential therapeutic applications of carbazole derivatives:

- Anticancer Research : A study demonstrated that carbazole derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .

- Diabetes Management : Carbazole-containing compounds have shown promise in modulating glucose metabolism and improving insulin sensitivity in diabetic models .

特性

IUPAC Name |

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNADQBPZINGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910617 | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-62-7 | |

| Record name | Carbazomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。